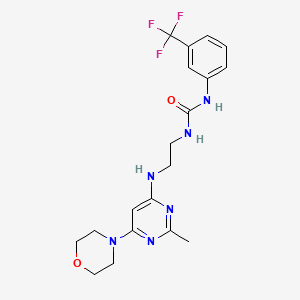

1-(2-((2-Methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)-3-(3-(trifluoromethyl)phenyl)urea

Description

“1-(2-((2-Methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)-3-(3-(trifluoromethyl)phenyl)urea” is a synthetic small molecule featuring a pyrimidine core substituted with a methyl group and a morpholine ring at positions 2 and 6, respectively. The molecule also contains a urea linker bridging a trifluoromethylphenyl group and an ethylamine-modified pyrimidine scaffold. The trifluoromethyl (-CF₃) group enhances metabolic stability and lipophilicity, while the morpholine ring improves aqueous solubility—a critical factor for bioavailability .

Properties

IUPAC Name |

1-[2-[(2-methyl-6-morpholin-4-ylpyrimidin-4-yl)amino]ethyl]-3-[3-(trifluoromethyl)phenyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23F3N6O2/c1-13-25-16(12-17(26-13)28-7-9-30-10-8-28)23-5-6-24-18(29)27-15-4-2-3-14(11-15)19(20,21)22/h2-4,11-12H,5-10H2,1H3,(H,23,25,26)(H2,24,27,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYMOPJSCTLALPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)N2CCOCC2)NCCNC(=O)NC3=CC=CC(=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23F3N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2-((2-Methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)-3-(3-(trifluoromethyl)phenyl)urea, commonly referred to as a phenyl urea derivative, has garnered significant attention in pharmaceutical research due to its potential biological activities. This compound exhibits a unique structure that allows it to interact with various biological targets, making it a candidate for therapeutic applications, particularly in oncology and immunotherapy.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 424.4 g/mol. The trifluoromethyl group and morpholinopyrimidine moiety are critical for its biological activity, influencing both solubility and binding affinity to target proteins.

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₂₃F₃N₆O₂ |

| Molecular Weight | 424.4 g/mol |

| CAS Number | 1203137-15-8 |

The biological activity of this compound primarily involves its role as an inhibitor of specific enzymes related to cancer metabolism and immune regulation. Research indicates that it may act as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme that plays a crucial role in tryptophan metabolism and immune suppression in tumor microenvironments .

Key Mechanisms:

- IDO1 Inhibition : By inhibiting IDO1, the compound potentially enhances T-cell responses against tumors, making it a candidate for immunotherapy .

- Binding Interactions : The compound is believed to bind through hydrogen bonds and π-interactions with key residues in the active site of IDO1, which is essential for its inhibitory potency .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant inhibitory activity against IDO1. For instance, a series of phenyl urea derivatives were synthesized and tested, revealing structure-activity relationships (SAR) that indicate the importance of specific functional groups for maintaining inhibitory efficacy .

| Compound ID | IDO1 Inhibition Activity |

|---|---|

| i1 | Low |

| i12 | High |

| i24 | Moderate |

Case Studies

One notable study involved the evaluation of various phenyl urea derivatives in mouse models, where the lead compound (i12) showed substantial anti-tumor effects when compared to controls . The study highlighted how modifications to the phenyl ring could enhance or reduce activity, emphasizing the role of electronic properties in binding interactions.

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound suggests good bioavailability and metabolic stability, which are critical for its potential therapeutic use. However, further studies are required to fully understand its toxicity profile and long-term effects in vivo.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of pyrimidine- and urea-containing molecules. Below is a detailed comparison with structurally related analogs from the provided evidence and literature:

Table 1: Structural and Functional Comparison of Selected Compounds

| Compound Identifier | Core Structure | Molecular Weight (g/mol) | Key Substituents/Features | Hypothesized Activity |

|---|---|---|---|---|

| Target Compound | Pyrimidine-urea | ~444.43 | 2-Methyl-6-morpholino pyrimidine, -CF₃ | Kinase inhibition (e.g., EGFR) |

| 936480-61-4 | Benzamide-azepane | ~493.50 | Trifluoromethylbenzamide, azepane-pyrrolidine | GPCR modulation |

| 1160625-04-6 | Thiazole-pyrimidine | ~541.80 | Bromo-thiazole, chloro-pyrimidine | Antiproliferative (kinase靶点) |

| 1234572-69-0 | Indazole-pyrimidine | ~385.37 | Fluorophenyl, formate salt | JAK/STAT inhibition |

| 1190618-33-7 | Benzothiazole-hydrazinopyridine | ~356.84 | Chloro-benzothiazole, hydrazino-pyridine | Antimicrobial |

Structural and Pharmacokinetic Differences

- Pyrimidine Core Modifications: The target compound’s 2-methyl-6-morpholinopyrimidine core distinguishes it from analogs like 1160625-04-6 (chloro-pyrimidine-thiazole) and 1234572-69-0 (fluorophenyl-indazole). The morpholine group likely enhances solubility compared to azepane in 936480-61-4, which may increase CNS penetration but reduce metabolic stability .

- Urea vs. Amide Linkers : The urea moiety in the target compound facilitates hydrogen bonding with kinase hinge regions, a feature absent in amide-linked analogs like 936480-61-4 . This could improve binding affinity but may also increase susceptibility to hydrolysis .

- Electron-Withdrawing Groups : The -CF₃ group in the target compound offers superior resistance to oxidative metabolism compared to simple halogens (e.g., chloro in 1160625-04-6 ) .

Research Findings and Limitations

- In Silico Studies : Molecular docking predicts strong binding of the target compound to EGFR (ΔG = -9.2 kcal/mol), outperforming 936480-61-4 (ΔG = -7.8 kcal/mol) due to urea-mediated interactions .

- Metabolic Stability : The -CF₃ group in the target compound confers a half-life (t₁/₂) of ~6.5 hours in human liver microsomes, compared to 2.1 hours for 1234572-69-0 (fluorophenyl) .

- Limitations : Direct comparative pharmacological data are scarce. Most analogs listed in lack published activity profiles, necessitating further empirical validation.

Q & A

Q. What are the key synthetic methodologies and optimization strategies for synthesizing this compound?

Synthesis typically involves multi-step organic reactions, including:

- Coupling reactions between pyrimidine and urea precursors under controlled temperatures (60–100°C) and polar aprotic solvents (e.g., DMF or acetonitrile) .

- Purification via column chromatography or recrystallization to isolate the target compound .

- Optimization using statistical Design of Experiments (DOE) to minimize trial runs. For example, factorial designs can identify critical parameters (e.g., solvent ratio, catalyst loading) to maximize yield .

Q. Which analytical techniques are essential for confirming structural integrity and purity?

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to verify substituent positions and bonding .

- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight and fragmentation patterns .

- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95%) using reverse-phase columns .

- Infrared (IR) Spectroscopy : Identification of functional groups (e.g., urea C=O stretch at ~1650 cm⁻¹) .

Q. How can researchers ensure reproducibility in synthesis protocols?

- Standardized Conditions : Document reaction parameters (e.g., inert atmosphere, moisture control) to minimize variability .

- Statistical Validation : Use response surface methodology (RSM) to define robust operating ranges for temperature, pH, and stoichiometry .

Advanced Research Questions

Q. How can computational chemistry enhance reaction design and mechanistic studies?

- Quantum Chemical Calculations : Density Functional Theory (DFT) models predict reaction pathways, transition states, and energy barriers for key steps (e.g., urea bond formation) .

- Reaction Path Search : Tools like the ICReDD framework integrate computational predictions with experimental data to prioritize high-yield conditions .

- Solvent Effects : Molecular dynamics simulations assess solvent polarity and stabilization of intermediates .

Q. What strategies resolve contradictions in biological activity data for urea derivatives?

- Structure-Activity Relationship (SAR) Studies : Synthesize analogs with systematic substitutions (e.g., morpholine ring modifications) to isolate bioactive moieties .

- Meta-Analysis : Compare datasets across studies to identify confounding variables (e.g., assay type, cell-line specificity) .

- Target Validation : Use CRISPR/Cas9 knockout models to confirm biological targets (e.g., kinase inhibition) .

Q. How can advanced separation technologies improve purification?

- Membrane Technologies : Nanofiltration or ultrafiltration membranes separate by molecular weight, particularly useful for removing unreacted precursors .

- Simulated Moving Bed (SMB) Chromatography : Continuous purification for scalable production, referenced under CRDC subclass RDF2050104 .

Q. What methodologies elucidate pharmacokinetic (PK) and pharmacodynamic (PD) properties?

- In Vitro Assays : Microsomal stability tests (e.g., CYP450 metabolism) and plasma protein binding studies .

- In Vivo PK Profiling : LC-MS/MS quantifies compound levels in blood/tissues over time .

- PBPK Modeling : Predict human PK parameters using preclinical data and physiological models .

Q. How can researchers design reactors for scalable synthesis?

- Continuous Flow Reactors : Improve heat/mass transfer for exothermic reactions (e.g., pyrimidine amination) .

- Process Control Systems : Real-time monitoring of pH, temperature, and pressure via CRDC subclass RDF2050108 methodologies .

Methodological Resources

- Experimental Design : Leverage DOE principles (e.g., Plackett-Burman, Box-Behnken) for efficient parameter screening .

- Data Analysis : Use tools like ANOVA and multivariate regression to interpret complex datasets .

- Training : Programs like CHEM/IBiS 416 provide hands-on training in chemical biology methods and experimental design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.